molecular formula C23H32N6OS B3508600 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide

2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide

Cat. No. B3508600
M. Wt: 440.6 g/mol
InChI Key: PRELNDLEHGZOCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials to assess its safety and efficacy in humans.

Mechanism of Action

2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways that regulate the survival and proliferation of cancer cells and immune cells. By inhibiting BTK activity, this compound disrupts these signaling pathways and induces apoptosis (programmed cell death) in cancer cells, while also modulating the activity of immune cells to reduce inflammation and autoimmunity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include inhibition of BTK activity, induction of apoptosis in cancer cells, modulation of immune cell activity, and reduction of inflammation and autoimmunity. In addition, this compound has also been shown to have favorable pharmacokinetic properties, with good oral bioavailability and low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide in lab experiments include its high selectivity for BTK, which allows for specific targeting of the signaling pathways that are involved in cancer and autoimmune diseases. In addition, this compound has been shown to have good pharmacokinetic properties, which allows for easy administration and monitoring in animal studies. However, the limitations of using this compound in lab experiments include the potential for off-target effects, as well as the need for further optimization of dosing and administration protocols to maximize its therapeutic potential.

Future Directions

There are several potential future directions for research on 2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide. These include:
1. Clinical trials to assess its safety and efficacy in humans, particularly in the treatment of lymphoma, leukemia, and autoimmune diseases.
2. Further preclinical studies to investigate the mechanisms of action of this compound, and to identify potential biomarkers that can be used to predict response to treatment.
3. Development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases, in order to maximize therapeutic efficacy.
4. Investigation of the potential use of this compound in other disease indications, such as inflammatory bowel disease and multiple sclerosis.
5. Further optimization of dosing and administration protocols, in order to minimize toxicity and maximize therapeutic efficacy.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential for the treatment of various types of cancer and autoimmune diseases. While further research is needed to fully understand its mechanisms of action and optimize its therapeutic potential, the preclinical and clinical data to date suggest that this compound may represent a valuable addition to the arsenal of drugs available for these challenging disease indications.

Scientific Research Applications

2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and survival of cancer cells by targeting specific signaling pathways that are involved in tumor development and progression. In addition, this compound has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by modulating the activity of immune cells that are involved in the pathogenesis of these conditions.

properties

IUPAC Name

2-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6OS/c1-18-8-10-19(11-9-18)16-24-20(30)17-31-23-26-21(28-12-4-2-5-13-28)25-22(27-23)29-14-6-3-7-15-29/h8-11H,2-7,12-17H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRELNDLEHGZOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-methylbenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.